Chemical structure and properties of 4-Azepan-1-ylaniline dihydrochloride
Chemical structure and properties of 4-Azepan-1-ylaniline dihydrochloride
The following technical guide provides an in-depth analysis of 4-Azepan-1-ylaniline dihydrochloride , a specialized building block used in the synthesis of pharmaceutical agents.
Executive Summary
4-Azepan-1-ylaniline dihydrochloride (CAS: 858343-14-3) is a bicyclic aromatic amine salt serving as a critical intermediate in medicinal chemistry. Characterized by a seven-membered azepane (homopiperidine) ring fused to an aniline scaffold, this compound functions as a lipophilic, steric bioisostere for N-phenylpiperidines and N-phenylmorpholines. It is primarily utilized in the development of kinase inhibitors, GPCR ligands (specifically Histamine H3 antagonists), and CNS-active agents where the expanded ring size offers unique hydrophobic interactions and conformational properties.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 4-(Azepan-1-yl)aniline dihydrochloride |
| Common Synonyms | 1-(4-Aminophenyl)azepane 2HCl; 4-(Hexahydro-1H-azepin-1-yl)aniline dihydrochloride |
| CAS Number | 858343-14-3 (Dihydrochloride); 57356-18-0 (Free Base) |
| Molecular Formula | C₁₂H₁₈N₂[1][2][3] · 2HCl |
| Molecular Weight | 263.21 g/mol (Salt); 190.29 g/mol (Free Base) |
| SMILES | Cl.Cl.NC1=CC=C(N2CCCCCC2)C=C1 |
Structural Analysis & Properties
The molecule features two distinct nitrogen centers with differing electronic environments:
-
Primary Aniline Nitrogen (-NH₂): An electron-rich center (pKa ~4.0–5.0) available for acylation, reductive amination, or sulfocylation.
-
Tertiary Azepane Nitrogen: Directly conjugated to the phenyl ring. While structurally a tertiary amine, its lone pair is delocalized into the aromatic system, significantly reducing its basicity compared to aliphatic azepanes.
-
Solubility: The dihydrochloride salt exhibits high solubility in water and polar organic solvents (DMSO, Methanol), overcoming the lipophilicity of the free base.
-
Lipophilicity: The azepane ring adds significant bulk and hydrophobicity (LogP ~2.5 for free base) compared to smaller heterocycles like pyrrolidine or piperidine.
Synthesis & Manufacturing
The industrial synthesis of 4-Azepan-1-ylaniline typically proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (
Synthesis Pathway Visualization
Figure 1: Synthetic route from 4-fluoronitrobenzene to the dihydrochloride salt.
Detailed Experimental Protocol
Step 1: Preparation of 1-(4-Nitrophenyl)azepane
-
Reagents: Charge a reaction vessel with 4-fluoronitrobenzene (1.0 eq), azepane (1.1 eq), and potassium carbonate (
, 1.5 eq). -
Solvent: Dissolve in anhydrous DMSO or DMF (5 vol).
-
Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC or LCMS for consumption of the fluoride precursor.
-
Workup: Cool to room temperature. Pour into ice water to precipitate the yellow solid intermediate. Filter, wash with water, and dry.[4]
Step 2: Reduction to 4-Azepan-1-ylaniline
-
Catalyst: Dissolve the nitro intermediate in Methanol or Ethanol. Add 10% Pd/C (5-10 wt% loading).
-
Hydrogenation: Stir under
atmosphere (balloon pressure or 1-3 bar) at room temperature for 12 hours. -
Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate to obtain the crude aniline oil/solid.
Step 3: Salt Formation
-
Acidification: Dissolve the crude free base in minimal ethyl acetate or diethyl ether.
-
Precipitation: Add 4M HCl in dioxane (2.5 eq) dropwise at 0°C.
-
Isolation: The dihydrochloride salt precipitates immediately. Filter the off-white solid and wash with cold ether. Store under inert atmosphere.
Applications in Drug Discovery[2]
Bioisosteric Replacement
The azepane ring is often employed to modulate the physicochemical properties of a lead compound.
-
Steric Expansion: Azepane is bulkier than piperidine. This increased volume can be used to fill hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases).
-
Conformational Flexibility: The seven-membered ring is more flexible than the six-membered piperidine, potentially allowing the molecule to adopt unique conformations to optimize binding affinity.
Therapeutic Areas[2]
-
Kinase Inhibitors: Used as a solvent-exposed tail group to improve solubility or potency.
-
GPCR Ligands: The azepane moiety is a privileged structure in Histamine H3 receptor antagonists and Dopamine D3 ligands.
-
CNS Agents: The lipophilic nature of the azepane ring can enhance blood-brain barrier (BBB) penetration compared to more polar morpholine analogs.
Handling, Stability & Safety (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Damage | H318 | Causes serious eye damage. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage Protocols:
-
Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a tightly sealed container, preferably within a desiccator or under nitrogen.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use a fume hood to avoid inhalation of dust.
References
-
Sigma-Aldrich. 4-(Azepan-1-yl)aniline hydrochloride Product Sheet. Available at:
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 57356-18-0 (Free Base). Available at:
-
ChemicalBook. 4-Fluoronitrobenzene Synthesis and Properties. Available at:
-
Bide Pharmatech. Safety Data Sheet: 4-(Azepan-1-yl)aniline hydrochloride. Available at:
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Azepane-Based Kinase Inhibitors. (General Reference for Azepane utility).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. 4-(azepan-1-ylsulfonyl)aniline | CAS 109286-01-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
